molecular formula C14H24O2 B14607783 8-Cyclohexyloctane-2,6-dione CAS No. 60439-24-9

8-Cyclohexyloctane-2,6-dione

Cat. No.: B14607783
CAS No.: 60439-24-9
M. Wt: 224.34 g/mol
InChI Key: DNYNQAMAYALFPU-UHFFFAOYSA-N
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Description

8-Cyclohexyloctane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to an octane chain with two ketone functionalities at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclohexyloctane-2,6-dione typically involves the alkylation of cyclohexanone followed by a series of oxidation and reduction reactions. One common method includes the use of Grignard reagents to introduce the octane chain, followed by oxidation to form the diketone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or platinum may be employed to facilitate the necessary transformations.

Chemical Reactions Analysis

Types of Reactions

8-Cyclohexyloctane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The diketone can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Cyclohexyloctane-2,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Cyclohexyloctane-2,6-dione involves its interaction with various molecular targets, primarily through its ketone functionalities. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexyl group.

    Octane-2,6-dione: A linear diketone without the cyclohexyl group.

    Cyclohexylacetone: A compound with a cyclohexyl group and a single ketone functionality.

Uniqueness

8-Cyclohexyloctane-2,6-dione is unique due to the presence of both a cyclohexyl group and two ketone functionalities on an octane chain

Properties

CAS No.

60439-24-9

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

8-cyclohexyloctane-2,6-dione

InChI

InChI=1S/C14H24O2/c1-12(15)6-5-9-14(16)11-10-13-7-3-2-4-8-13/h13H,2-11H2,1H3

InChI Key

DNYNQAMAYALFPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)CCC1CCCCC1

Origin of Product

United States

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